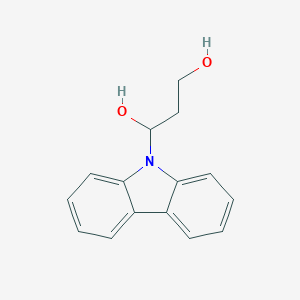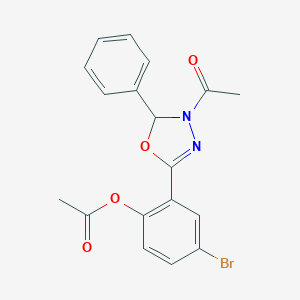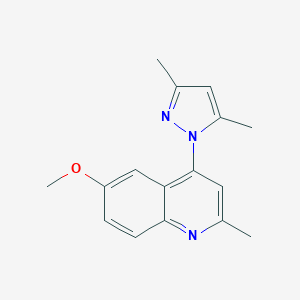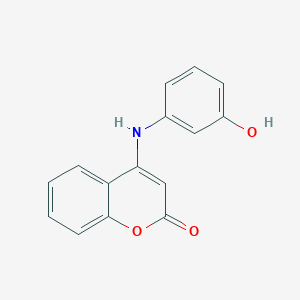![molecular formula C17H15N5OS2 B243305 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide](/img/structure/B243305.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide can block the activation and proliferation of cancer cells and immune cells, leading to anti-tumor and immunomodulatory effects.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the anti-tumor immune response. It also has immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. However, its complex synthesis process and potential off-target effects may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide, including:
1. Clinical trials in humans to evaluate its safety and efficacy in various cancer types and autoimmune diseases.
2. Combination therapy with other anti-cancer or immunomodulatory agents to enhance its therapeutic effects.
3. Development of more potent and selective BTK inhibitors based on the structure of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide.
4. Investigation of the molecular mechanisms underlying its anti-tumor and immunomodulatory effects.
5. Assessment of its potential for use in personalized medicine approaches based on patient-specific genetic and molecular profiles.
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide is a promising small molecule inhibitor with potent anti-tumor and immunomodulatory effects. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide involves several steps, including the preparation of key intermediates and the coupling of the final product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]thiophene-2-carboxamide has been extensively studied in preclinical models, where it has shown potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as multiple sclerosis.
Propiedades
Fórmula molecular |
C17H15N5OS2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15N5OS2/c1-2-14-19-20-17-22(14)21-16(25-17)12-7-5-11(6-8-12)10-18-15(23)13-4-3-9-24-13/h3-9H,2,10H2,1H3,(H,18,23) |
Clave InChI |
HQRRAQJOPDYOGI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4 |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)
![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)
![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B243225.png)
![N-[1-(1-adamantyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B243231.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butyl-1H-pyrimidin-4-one](/img/structure/B243233.png)
![N-methyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B243236.png)
![4-[3-(furan-2-yl)-5H-[1,2,4]triazolo[3,4-a]phthalazin-6-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B243238.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazol-2-amine](/img/structure/B243248.png)
![13-methyl-6H-chromeno[4',3':4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione](/img/structure/B243249.png)


![Ethyl 6-(4-{[(2-bromophenyl)carbonyl]oxy}-3-methoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B243257.png)
